

Spectroscopic Profile of Boc-4-nitro-D-phenylalanine: A Technical Guide

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Compound of Interest

Compound Name: *Boc-4-nitro-D-phenylalanine*

Cat. No.: *B558660*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N- α -(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine (**Boc-4-nitro-D-phenylalanine**), a critical building block in peptide synthesis and drug discovery. The inclusion of a nitro group on the phenyl ring offers unique opportunities for chemical modification and introduces distinct spectroscopic signatures. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₆
Molecular Weight	310.30 g/mol [1] [2]
Exact Mass	310.11648630 Da [1] [2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Boc-4-nitro-D-phenylalanine**. Note that the spectroscopic data for the D- and L-enantiomers are identical in achiral media, with the exception of optical rotation.

¹H NMR Spectroscopy

Solvent: CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.15	d	2H	Ar-H (ortho to NO ₂)
~7.40	d	2H	Ar-H (meta to NO ₂)
~5.10	d	1H	NH
~4.60	m	1H	α -CH
~3.20	m	2H	β -CH ₂
1.45	s	9H	C(CH ₃) ₃ (Boc)

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and concentration. The values presented are estimations based on related compounds.

¹³C NMR Spectroscopy

Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
~175	C=O (acid)
~155	C=O (Boc)
~147	Ar-C (C-NO ₂)
~145	Ar-C (quaternary)
~130	Ar-CH
~123	Ar-CH
~80	C(CH ₃) ₃ (Boc)
~54	α -CH
~38	β -CH ₂
~28	C(CH ₃) ₃ (Boc)

Note: The chemical shifts are estimations based on data from similar compounds.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (carboxylic acid)
~3300	Medium	N-H stretch (urethane)
3100-3000	Medium	Ar-H stretch
2980-2930	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid & urethane)
~1520	Strong	N-O stretch (asymmetric, NO ₂)
~1345	Strong	N-O stretch (symmetric, NO ₂)
1300-1150	Strong	C-O stretch (Boc)

Note: IR data is based on the availability of spectra for the L-isomer from Bio-Rad Laboratories.

[\[1\]](#)

Mass Spectrometry

m/z	Ion
311.1238	[M+H] ⁺
333.1057	[M+Na] ⁺
255.0975	[M+H - C ₄ H ₈] ⁺ or [M+H - 56] ⁺
211.0713	[M+H - Boc] ⁺

Note: The fragmentation pattern is predicted based on common fragmentation pathways for Boc-protected amino acids.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **Boc-4-nitro-D-phenylalanine**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Number of scans: 16
 - Relaxation delay: 1 s

- ^{13}C NMR:
 - Number of scans: 1024
 - Relaxation delay: 2 s
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount of **Boc-4-nitro-D-phenylalanine** in a volatile solvent (e.g., methylene chloride).
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Procedure:
 - Obtain a background spectrum of the clean salt plate.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the IR spectrum of the sample.

Mass Spectrometry

Sample Preparation:

- Prepare a stock solution of **Boc-4-nitro-D-phenylalanine** in a suitable solvent (e.g., methanol or acetonitrile).

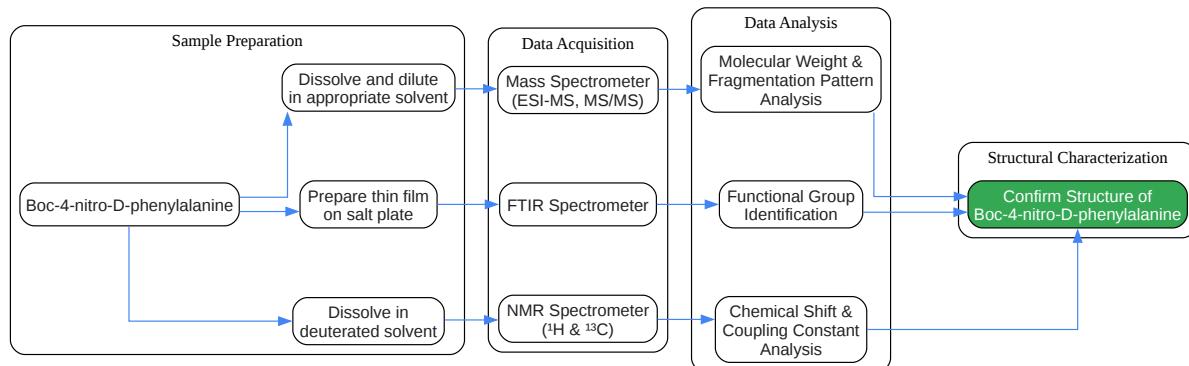
- Dilute the stock solution to an appropriate concentration for analysis (typically in the low $\mu\text{g/mL}$ to ng/mL range).

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

- Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Positive ion mode.
- Analysis:
 - Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio of the intact molecule (e.g., $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$).
 - Perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain fragmentation data for structural elucidation.

Workflow and Data Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of **Boc-4-nitro-D-phenylalanine**.

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Caption: Workflow for the spectroscopic characterization of **Boc-4-nitro-D-phenylalanine**.

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References

- 1. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-4-nitro-D-phenylalanine | C14H18N2O6 | CID 2755957 - PubChem [pubchem.ncbi.nlm.nih.gov]
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